2-Fluoro-2-(2-methoxyphenyl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
2-fluoro-2-(2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-10(11,9(12)13)7-5-3-4-6-8(7)14-2/h3-6H,1-2H3,(H,12,13) |
InChI Key |
KIFHOWLWWALFEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OC)(C(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro 2 2 Methoxyphenyl Propanoic Acid
Strategies for Introducing the α-Fluorine Atom
The critical step in synthesizing 2-Fluoro-2-(2-methoxyphenyl)propanoic acid is the introduction of the fluorine atom at the carbon adjacent to the carboxyl group. This creates a chiral center, adding a layer of complexity to the synthesis. Two primary approaches have been explored: direct electrophilic fluorination and the conversion of a precursor functional group.
Electrophilic Fluorination of 2-Arylpropanoic Acid Esters
Electrophilic fluorination is a direct method for forming a carbon-fluorine bond by attacking a nucleophilic carbon center, such as an enol or enolate, with a reagent that serves as an electrophilic fluorine source ("F+"). nih.govscripps.edu This approach is widely used for the α-fluorination of carbonyl compounds. core.ac.uk For 2-arylpropanoic acid esters, this process typically involves the formation of an enolate intermediate which then reacts with the fluorinating agent.
One of the most common and effective reagents for this transformation is Selectfluor, a trademarked name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). core.ac.uknih.gov The reaction of enol esters with Selectfluor is known to be facile, leading to the corresponding α-fluoroketones under mild conditions. core.ac.uknih.gov Mechanistic studies suggest that this reaction proceeds through a polar two-electron process, involving an oxygen-stabilized carbenium species, rather than a single-electron transfer (SET) mechanism. nih.govresearchgate.net
Key aspects of this methodology include:
Substrate: The reaction is typically performed on the ester derivative (e.g., ethyl or methyl ester) of the 2-arylpropanoic acid, rather than the free acid, to facilitate the formation of the necessary enolate or enol intermediate.
Reagents: Besides Selectfluor, other N-F reagents like N-fluorobenzenesulfonimide (NFSI) can also be employed. mdpi.comsci-hub.se
Conditions: The reaction is often carried out in a suitable organic solvent. The choice of base and reaction conditions can be crucial for achieving high yields and selectivity.
The table below summarizes typical reagents used in electrophilic fluorination.
| Reagent Class | Specific Example(s) | Common Abbreviation |
| N-F Reagents | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor |
| N-fluorobenzenesulfonimide | NFSI |
Fluorination of Precursors (e.g., α-hydroxypropionates with DAST)
An alternative to direct fluorination is the nucleophilic substitution of a leaving group at the α-position with a fluoride (B91410) ion. A common and effective precursor for this method is the corresponding α-hydroxypropanoate. The hydroxyl group is a poor leaving group and must first be activated.
Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the deoxofluorination of alcohols. nih.govqub.ac.uk It reacts with the α-hydroxy ester to convert the hydroxyl group into a good leaving group, which is then displaced by a fluoride ion from the same reagent in a nucleophilic substitution reaction.
The general reaction is as follows: R-CH(OH)-COOR' + (C₂H₅)₂NSF₃ → R-CH(F)-COOR'
While effective, this method has some considerations:
Rearrangements: The use of DAST with 3-aryl-2-hydroxypropanoic esters has been reported to sometimes yield rearranged products (e.g., 2-aryl-3-fluoropropanoic esters), likely through a mechanism involving anchimeric assistance by the aryl group in an Sₙ1-type pathway. qub.ac.uk The extent of this rearrangement can depend on the solvent and the specific substituents on the aryl ring. qub.ac.uk
Stereochemistry: The reaction of DAST with α-hydroxy esters can proceed with inversion of configuration, which is valuable for stereospecific synthesis. nih.gov
Cost and Handling: Reagents like DAST are often more expensive and require more careful handling compared to some electrophilic fluorinating agents. google.com
Construction of the 2-Arylpropanoic Acid Scaffold
The synthesis of the target molecule also requires the efficient construction of the fundamental 2-arylpropanoic acid framework.
General Procedures for Preparing Racemic 2-Fluoro-2-arylpropanoic Acids
A common final step in the synthesis of racemic 2-fluoro-2-arylpropanoic acids is the hydrolysis of the corresponding ester. nih.gov This is typically achieved under basic conditions followed by an acidic workup.
A representative procedure involves the following steps: nih.gov
The racemic 2-fluoro-2-arylpropanoic acid ester is dissolved in a solvent like ethanol.
An aqueous solution of a strong base, such as sodium hydroxide (NaOH), is added.
The mixture is stirred, often at room temperature, for several hours to ensure complete saponification of the ester.
The reaction mixture is then acidified with a mineral acid, like hydrochloric acid (HCl), to protonate the carboxylate salt and precipitate the free carboxylic acid.
The final product is extracted into an organic solvent, dried, and purified.
This straightforward hydrolysis is a high-yielding and reliable method for obtaining the final acid from its ester precursor. nih.gov
Synthesis from 2-Arylpropanoic Acid Esters
Esterification: The starting 2-(2-methoxyphenyl)propanoic acid is converted to its corresponding ester (e.g., ethyl ester). This is often accomplished by refluxing the acid in ethanol with a catalytic amount of a strong acid like sulfuric acid. nih.gov
α-Fluorination: The resulting ethyl 2-(2-methoxyphenyl)propanoate is then subjected to electrophilic fluorination as described in section 2.1.1. This step introduces the fluorine atom at the α-position to yield ethyl 2-fluoro-2-(2-methoxyphenyl)propanoate.
Hydrolysis: The fluorinated ester is then hydrolyzed to the final this compound using the method described in section 2.2.1. nih.gov
This sequence allows for the construction and subsequent functionalization of the scaffold in a logical progression.
Malonate Ester Alkylation as a General Strategy for Propanoic Acid Moiety Introduction
The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids. wikipedia.orgorganicchemistrytutor.com This strategy involves the alkylation of diethyl malonate or a similar malonic ester, followed by hydrolysis and decarboxylation to yield a substituted acetic acid. pearson.comopenochem.org This approach can be adapted to synthesize the 2-arylpropanoic acid scaffold.
The key steps for this application are:
Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to deprotonate the acidic α-carbon, forming a stabilized enolate. wikipedia.orgaskthenerd.com
First Alkylation: The enolate is reacted with a suitable arylating agent or a precursor. A more common approach for 2-arylpropanoic acids involves first alkylating with methyl iodide to form diethyl methylmalonate.
Second Alkylation (Arylation): Introducing the aryl group at this stage is more complex. However, a related approach involves reacting a substituted phenyl halide with a methylmalonate ester in the presence of a base. google.com For instance, a 2-methoxyphenyl halide could be used.
Hydrolysis and Decarboxylation: The resulting diethyl 2-(2-methoxyphenyl)-2-methylmalonate is then hydrolyzed with aqueous acid and heated. pearson.com This converts the two ester groups to carboxylic acids, and the resulting β-keto acid structure is unstable and readily loses one carboxyl group as carbon dioxide, yielding the desired 2-(2-methoxyphenyl)propanoic acid. wikipedia.orgaskthenerd.com
This scaffold can then be taken forward for fluorination as described previously. A variation could involve introducing the fluorine atom to the malonate ester before or after alkylation, using reagents such as diethyl 2-fluoromalonate, which is a versatile building block. acsgcipr.org
The table below outlines the stages of the malonic ester synthesis.
| Step | Description | Key Reagents | Intermediate/Product |
| 1 | Enolate Formation | Diethyl Malonate, Sodium Ethoxide | Malonate Enolate |
| 2 | Alkylation | Alkyl Halide (e.g., CH₃I), Aryl Halide | Alkylated/Arylated Malonic Ester |
| 3 | Hydrolysis | Strong Acid (e.g., HCl), Water | Di-acid (Malonic Acid derivative) |
| 4 | Decarboxylation | Heat | Final Carboxylic Acid |
Stereochemical Control and Enantioselective Synthesis of 2 Fluoro 2 2 Methoxyphenyl Propanoic Acid
Kinetic Resolution Strategies for Racemic Mixtures
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer being consumed faster than the other. This leaves the unreacted substrate enriched in the slower-reacting enantiomer and a product enriched in the faster-reacting one.
One effective strategy for the kinetic resolution of racemic carboxylic acids is enantioselective esterification using a chiral, non-enzymatic catalyst. This approach involves the esterification of the racemic acid with an achiral alcohol in the presence of a chiral acyl-transfer catalyst.
A notable method has been developed for the kinetic resolution of various racemic 2-aryl-2-fluoropropanoic acids. nih.govscilit.com This process utilizes the commercially available chiral acyl-transfer catalyst (+)-benzotetramisole (BTM), with pivalic anhydride (B1165640) as a coupling agent and bis(α-naphthyl)methanol as an achiral nucleophile. nih.govscilit.com The reaction pathway involves the in-situ formation of a mixed anhydride from the carboxylic acid and pivalic anhydride, which is promoted by the (+)-BTM catalyst. nih.gov The chiral catalyst then preferentially facilitates the reaction of one enantiomer of the mixed anhydride with the achiral alcohol, leading to the formation of the corresponding ester, while the other enantiomer of the carboxylic acid remains largely unreacted. nih.gov
While this method proved effective for a range of 2-aryl-2-fluoropropanoic acids, its application to the specific target compound, 2-fluoro-2-(2-methoxyphenyl)propanoic acid, presented a significant challenge. Research indicated that when the racemic acid bearing the o-methoxyphenyl group was subjected to these reaction conditions, rapid decomposition of the substrate occurred. nih.gov This decomposition led to a decrease in the isolated yields of both the desired ester and the recovered unreacted carboxylic acid, hindering the effective resolution of this particular substrate. nih.gov
| Aryl Group (in 2-Aryl-2-fluoropropanoic acid) | Yield of Ester (%) | Enantiomeric Excess of Ester (ee, %) | Yield of Acid (%) | Enantiomeric Excess of Acid (ee, %) | Selectivity Factor (s) |
| Phenyl | 42 | 80 | 49 | 67 | 20 |
| p-Chlorophenyl | 44 | 82 | 48 | 67 | 22 |
| o-Bromophenyl | 46 | 89 | 49 | 76 | 58 |
| o-Methoxyphenyl | - | - | - | - | - |
| 4-isobutylphenyl (Fluoroibuprofen) | 40 | 88 | 51 | 69 | 31 |
Table 1: Results of the kinetic resolution of various racemic 2-aryl-2-fluoropropanoic acids using (+)-BTM as a chiral acyl-transfer catalyst. The entry for the o-methoxyphenyl derivative is left blank as the primary reported outcome was substrate decomposition. Data sourced from Tengeiji, A., & Shiina, I. (2012). nih.gov
Enzymatic methods, particularly those employing lipases, are highly valued in kinetic resolutions due to their high enantioselectivity, mild reaction conditions, and environmental compatibility. beilstein-journals.org For the resolution of α-fluoro-α-arylpropanoic acids, the enantioselective hydrolysis of a racemic ester, such as a methyl ester, is a common approach. In this process, the lipase (B570770) preferentially hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other ester enantiomer unreacted.
Studies on the enzymatic hydrolysis of methyl 2-fluoro-2-arylpropionates have been performed using lipases from sources like Candida rugosa and Candida cylindracea. researchgate.net However, the chemical stability of the substrate is a critical factor. It has been observed that the presence of powerful electron-releasing groups on the aromatic ring of the substrate can lead to the formation of byproducts. researchgate.net The ortho-methoxy group in this compound is such an electron-releasing group. Its presence was found to increase the formation of racemic 2-hydroxy-2-(2-methoxyphenyl)propionic acid. researchgate.net A proposed mechanism suggests that the enzyme facilitates the elimination of the fluoride (B91410) ion from the hydrolyzed acid, forming a stabilized carbocation intermediate. This intermediate can then be attacked by water to yield the 2-hydroxy byproduct or undergo elimination to form a 2-arylacrylic acid. researchgate.net
In contrast, research on the closely related substrate, methyl (R,S)-2-fluoro-2-(4-methoxyphenyl)propionate (with the methoxy (B1213986) group in the para position), showed that papaya lipase could achieve excellent to good enantioselectivity without the formation of byproducts. researchgate.net This highlights the significant influence of the substituent position on the outcome of the enzymatic resolution.
| Substrate (Methyl Ester) | Lipase Source | Outcome |
| Methyl 2-fluoro-2-(2-methoxyphenyl)propionate | Candida rugosa, Candida cylindracea | Formation of desired acid along with racemic 2-hydroxy-2-(2-methoxyphenyl)propionic acid byproduct. researchgate.net |
| Methyl (R,S)-2-fluoro-2-(4-methoxyphenyl)propionate | Papaya lipase | Excellent to good enantioselectivity without byproduct formation. researchgate.net |
| Methyl (R,S)-2-fluoro-2-(6-methoxynaphth-2-yl)propionate | Various lipases in buffer | Unsuccessful; primarily formed byproducts 2-(6-methoxynaphth-2-yl)acrylic acid and (R,S)-2-hydroxy-2-(6-methoxynaphth-2-yl)propionic acid. researchgate.net |
Table 2: Summary of outcomes from the enzymatic hydrolysis of various methyl 2-fluoro-2-arylpropionates. researchgate.net
Asymmetric Synthesis Approaches to Chiral this compound
Asymmetric synthesis involves the creation of a chiral molecule from a prochiral or achiral precursor, directly establishing the desired stereocenter. This approach is often more efficient than resolution methods as it avoids the loss of 50% of the material inherent in a classical kinetic resolution.
Biocatalysis offers powerful tools for direct asymmetric synthesis. While specific biocatalytic methods for the direct synthesis of this compound are not prominently documented, related strategies for creating tertiary fluoride centers highlight the potential of this approach.
A state-of-the-art method involves the use of aldolase (B8822740) enzymes for the asymmetric construction of carbon-carbon bonds to form stereogenic tertiary fluorides. nih.govresearchgate.netchemrxiv.org For instance, the type II pyruvate (B1213749) aldolase HpcH and its engineered variants have been shown to catalyze the aldol (B89426) addition of β-fluoro-α-ketoacids to a variety of aldehydes. nih.govresearchgate.net This reaction creates a new stereocenter, and in cases where the β-fluoro-α-ketoacid is racemic, the reaction proceeds with kinetic resolution. researchgate.netchemrxiv.org This biocatalytic carboligation represents a method for the asymmetric synthesis of molecules containing tertiary fluoride centers, which is the key structural feature of this compound. nih.govresearchgate.net Although this specific methodology has not been reported for precursors of the target compound, it demonstrates the capability of enzymes to perform complex asymmetric transformations to install a fluorine-bearing quaternary stereocenter. nih.govresearchgate.netchemrxiv.org
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. This field has provided several powerful strategies for the enantioselective synthesis of fluorinated molecules. scilit.com While a direct organocatalytic synthesis of this compound has not been specifically detailed, general methods for the asymmetric α-fluorination of related carbonyl compounds are well-established.
One prominent strategy is the enantioselective α-fluorination of aldehydes and ketones, often catalyzed by chiral secondary amines (e.g., imidazolidinones or prolinol derivatives). beilstein-journals.org The catalyst reacts with the aldehyde to form a chiral enamine intermediate, which then reacts with an electrophilic fluorine source (such as N-fluorobenzenesulfonimide, NFSI) from a sterically preferred direction, thereby creating the C-F stereocenter with high enantioselectivity. beilstein-journals.org A prochiral aldehyde like 2-(2-methoxyphenyl)propanal (B6148195) could theoretically be a substrate for such a reaction, with the resulting α-fluoro aldehyde being oxidized to the target carboxylic acid.
Another highly relevant approach is the enantioselective α-fluorination of ketenes. organic-chemistry.org In this method, a ketene (B1206846), generated from a corresponding acyl chloride, reacts with an electrophilic fluorine source in the presence of a chiral nucleophilic catalyst. organic-chemistry.org This reaction can produce tertiary α-fluoroesters with high enantiomeric excess. organic-chemistry.org The application of this method to a ketene derived from a 2-(2-methoxyphenyl)propanoic acid derivative could provide a direct route to an enantiomerically enriched ester of the target compound. These organocatalytic methods represent a frontier in the asymmetric synthesis of complex fluorinated molecules and hold significant potential for the synthesis of chiral this compound. scilit.com
Chemical Transformations and Derivatization of 2 Fluoro 2 2 Methoxyphenyl Propanoic Acid
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group is the most reactive center of the molecule, readily undergoing transformations typical of its class. These reactions are fundamental for creating derivatives with modified polarity, reactivity, and biological properties.
Esterification of 2-Fluoro-2-(2-methoxyphenyl)propanoic acid can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst, most commonly concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk This reaction is reversible and typically requires heating to drive the equilibrium towards the formation of the ester. chemguide.co.uk The rate and yield of the reaction can be influenced by factors such as the structure of the alcohol, the molar ratio of reactants, and the reaction temperature. researchgate.netceon.rs For instance, increasing the nucleophilicity of the alcohol and using a higher temperature can lead to higher conversion rates. ceon.rs
The general scheme for this reaction is as follows:
this compound + R-OH ⇌ 2-Fluoro-2-(2-methoxyphenyl)propanoate ester + H₂O
Different alcohols can be used to produce a variety of esters, which may serve as valuable intermediates in further synthetic pathways. nih.gov
| Alcohol (R-OH) | Catalyst | Typical Condition | Product |
|---|---|---|---|
| Methanol | H₂SO₄ | Reflux | Methyl 2-fluoro-2-(2-methoxyphenyl)propanoate |
| Ethanol | H₂SO₄ | Reflux | Ethyl 2-fluoro-2-(2-methoxyphenyl)propanoate |
| 1-Propanol | H₂SO₄ | Reflux | Propyl 2-fluoro-2-(2-methoxyphenyl)propanoate |
| 1-Butanol | H₂SO₄ | Reflux | Butyl 2-fluoro-2-(2-methoxyphenyl)propanoate |
For enhanced reactivity in subsequent nucleophilic acyl substitution reactions, this compound can be converted into its corresponding acid halide, most commonly an acid chloride. This transformation is typically carried out using thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgmdpi.com The reaction with thionyl chloride converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a superior leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org
The resulting 2-Fluoro-2-(2-methoxyphenyl)propanoyl chloride is a highly reactive intermediate that is not typically isolated but used directly in the synthesis of esters, amides, and anhydrides. Symmetrical anhydrides can be formed by reacting the acid chloride with a carboxylate salt of the parent acid.
| Reagent | Typical Solvent | Product |
|---|---|---|
| Thionyl chloride (SOCl₂) | Toluene | 2-Fluoro-2-(2-methoxyphenyl)propanoyl chloride |
| Oxalyl chloride ((COCl)₂) | Dichloromethane (DCM) | 2-Fluoro-2-(2-methoxyphenyl)propanoyl chloride |
| Phosphorus pentachloride (PCl₅) | None (neat) | 2-Fluoro-2-(2-methoxyphenyl)propanoyl chloride |
Amides and hydrazides of this compound are synthesized via nucleophilic acyl substitution. A common route involves the initial conversion of the carboxylic acid to its more reactive acid chloride, which is then treated with an appropriate amine or hydrazine (B178648). mdpi.com Alternatively, direct coupling methods using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate amide bond formation without isolating the acid chloride.
The synthesis of hydrazides follows a similar pathway, where the carboxylic acid (or its ester derivative) is reacted with hydrazine hydrate, often in an alcoholic solvent under reflux. acs.orgresearchgate.net The resulting hydrazide can be further reacted with aldehydes or ketones to form hydrazones, a class of compounds explored for various biological activities. acs.orgresearchgate.netnih.gov
| Reagent | Method | Product Class | Example Product |
|---|---|---|---|
| Ammonia (B1221849) (NH₃) | Via acid chloride | Primary Amide | 2-Fluoro-2-(2-methoxyphenyl)propanamide |
| Primary or Secondary Amine (RNH₂ or R₂NH) | Via acid chloride or coupling agent | Secondary or Tertiary Amide | N-substituted-2-fluoro-2-(2-methoxyphenyl)propanamide |
| Hydrazine Hydrate (N₂H₄·H₂O) | Reaction with acid or ester | Hydrazide | 2-Fluoro-2-(2-methoxyphenyl)propanehydrazide |
The reduction of the carboxylic acid functionality in this compound leads to the formation of the corresponding primary alcohol, 2-Fluoro-2-(2-methoxyphenyl)propan-1-ol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. openstax.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, typically used in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. libretexts.orgchemguide.co.uk Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are not sufficiently reactive to reduce carboxylic acids. chemguide.co.uksavemyexams.com
The reduction process is believed to proceed through an intermediate aldehyde. However, this aldehyde is more reactive than the starting carboxylic acid and is immediately reduced to the primary alcohol under the reaction conditions. chemguide.co.uk Consequently, it is not possible to isolate the aldehyde as a product of this direct reduction. savemyexams.com
| Reagent | Reaction Conditions | Product |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | 1. Dry ether (e.g., THF) 2. H₃O⁺ workup | 2-Fluoro-2-(2-methoxyphenyl)propan-1-ol |
| Sodium borohydride (NaBH₄) | Aqueous or alcoholic solution | No reaction |
Reactions Involving the Aromatic Ring System
While the carboxylic acid group is the primary site of reactivity, the aromatic ring can also participate in chemical transformations, although these reactions are generally less common for this specific compound.
Transformations Involving the α-Fluorine Atom
The carbon-fluorine bond at the α-position of this compound is the focal point of its reactivity. This section details the primary transformations that target this specific bond: nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions of Fluorine
The α-fluorine atom in this compound can be displaced by a variety of nucleophiles. The electron-withdrawing nature of the adjacent carboxylic acid group and the methoxy-substituted phenyl ring can influence the susceptibility of the α-carbon to nucleophilic attack. While direct nucleophilic substitution on a tertiary, fluorinated carbon can be challenging, under appropriate conditions, this transformation provides a valuable route to a range of α-substituted propanoic acid derivatives.
The general mechanism for these reactions often proceeds through an SN1-type pathway, involving the formation of a carbocation intermediate stabilized by the adjacent aromatic ring. The departure of the fluoride (B91410) ion is typically facilitated by Lewis acids or protic solvents.
Detailed Research Findings:
While specific studies on the nucleophilic substitution reactions of this compound are not extensively documented, the reactivity of analogous α-fluoro-α-aryl carboxylic acids suggests that a range of nucleophiles can be employed. These reactions are typically performed in polar solvents to facilitate the ionization of the C-F bond.
Common nucleophiles that are expected to react with this compound include:
Oxygen Nucleophiles: Alcohols and alkoxides can react to form α-alkoxy derivatives. The reaction is often catalyzed by an acid to promote the departure of the fluoride ion.
Nitrogen Nucleophiles: Amines and ammonia can be used to synthesize α-amino acids. These reactions are of particular interest in medicinal chemistry.
Sulfur Nucleophiles: Thiols and their conjugate bases can lead to the formation of α-thioether compounds.
The table below outlines hypothetical nucleophilic substitution reactions of this compound based on the known reactivity of similar compounds.
| Nucleophile | Reagent Example | Product | Reaction Conditions |
| Oxygen | Methanol (CH₃OH) | 2-Methoxy-2-(2-methoxyphenyl)propanoic acid | Acid catalyst, heat |
| Nitrogen | Ammonia (NH₃) | 2-Amino-2-(2-methoxyphenyl)propanoic acid | High pressure, heat |
| Sulfur | Sodium thiomethoxide (NaSCH₃) | 2-(Methylthio)-2-(2-methoxyphenyl)propanoic acid | Polar aprotic solvent |
This table is illustrative and based on the expected reactivity of the compound.
Elimination Reactions Leading to Unsaturated Derivatives
The treatment of this compound with a base can induce an elimination reaction, leading to the formation of an unsaturated derivative. This reaction involves the removal of the α-fluorine atom and a β-hydrogen atom from the methyl group, resulting in the formation of 2-(2-methoxyphenyl)propenoic acid.
This dehydrofluorination reaction typically follows an E2 or E1cB mechanism, depending on the strength of the base and the reaction conditions. Strong, non-nucleophilic bases are often employed to favor elimination over substitution.
Detailed Research Findings:
The elimination of hydrogen fluoride from α-fluoro carboxylic acids is a well-established synthetic method for the preparation of α,β-unsaturated carboxylic acids. The presence of the electron-withdrawing carboxyl group can acidify the β-hydrogens, facilitating their abstraction by a base.
The choice of base is critical in directing the outcome of the reaction. Strong bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are effective in promoting the elimination reaction. The reaction is typically carried out in an aprotic solvent to prevent competing nucleophilic substitution by the solvent.
Below is a table summarizing the expected elimination reaction of this compound.
| Base | Reagent Example | Product | Reaction Conditions |
| Strong, non-nucleophilic base | Sodium hydride (NaH) | 2-(2-Methoxyphenyl)propenoic acid | Anhydrous THF, room temperature |
| Strong, sterically hindered base | Potassium tert-butoxide (KOtBu) | 2-(2-Methoxyphenyl)propenoic acid | tert-Butanol, heat |
This table is illustrative and based on the expected reactivity of the compound.
Mechanistic Investigations of Chemical Processes Involving 2 Fluoro 2 2 Methoxyphenyl Propanoic Acid
Elucidation of Enzyme-Catalyzed Reactions (e.g., Lipase (B570770) Mechanisms)
The enzymatic kinetic resolution of racemic 2-arylpropanoic acids, a class to which 2-fluoro-2-(2-methoxyphenyl)propanoic acid belongs, is a widely utilized process in the pharmaceutical industry to obtain enantiomerically pure non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Lipases are the most commonly employed enzymes for this purpose due to their regio-, chemo-, and enantioselectivity, as well as their stability in organic solvents. nih.gov The mechanism of lipase-catalyzed reactions, such as esterification or hydrolysis, is pivotal for understanding the resolution of racemic mixtures.
The catalytic cycle of a lipase involves a serine hydrolase mechanism. The active site of the lipase contains a catalytic triad (B1167595) typically composed of serine, histidine, and aspartate residues. The reaction commences with the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the carboxylic acid (or its ester). This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the enzyme's active site. Subsequently, the intermediate collapses, leading to the formation of an acyl-enzyme intermediate and the release of an alcohol (in the case of ester hydrolysis) or water (in esterification). The acyl-enzyme intermediate is then deacylated by a nucleophile, which can be water for hydrolysis or an alcohol for esterification, regenerating the free enzyme and releasing the product. rsc.org
In the context of resolving a racemic mixture of this compound, the lipase will preferentially catalyze the esterification (or hydrolysis of its ester) of one enantiomer over the other. This enantioselectivity is attributed to the three-dimensional structure of the enzyme's active site, which can better accommodate one enantiomer, leading to a more stable transition state and a faster reaction rate for that specific stereoisomer. nih.gov For instance, lipases from Candida rugosa (CRL) and Candida antarctica lipase B (CALB) are frequently used for the kinetic resolution of 2-arylpropionic acid derivatives. nih.gov
The general mechanism for the lipase-catalyzed kinetic resolution of a racemic carboxylic acid via esterification can be summarized in the following steps:
Binding: The lipase selectively binds one enantiomer of the carboxylic acid.
Acyl-Enzyme Formation: The catalytic serine residue attacks the carbonyl carbon of the bound carboxylic acid, forming a tetrahedral intermediate. This intermediate then collapses to form an acyl-enzyme intermediate, releasing a molecule of water.
Deacylation: An alcohol molecule attacks the acyl-enzyme intermediate.
Product Release: The tetrahedral intermediate formed in the previous step collapses, releasing the ester product and regenerating the active enzyme.
This process results in a mixture containing one enantiomer as an ester and the other as the unreacted carboxylic acid, which can then be separated. The efficiency of this kinetic resolution is often described by the enantiomeric ratio (E-value). nih.gov
| Enzyme Source | Typical Reaction | Selectivity |
| Candida antarctica lipase B (CALB) | Esterification, Hydrolysis | High enantioselectivity for various 2-arylpropionic acids |
| Candida rugosa lipase (CRL) | Esterification, Hydrolysis | High enantioselectivity for various 2-arylpropionic acids |
| Pseudomonas cepacia lipase (PCL) | Acetylation, Hydrolysis | Effective in resolving racemic alcohols and esters |
| Thermomyces lanuginosus lipase (TLL) | Hydrolysis | Excellent (S)-enantioselectivity reported for some substrates |
Role of Fluorine in Reaction Pathways and Intermediate Stabilization (e.g., Carbocation Formation)
The presence of a fluorine atom at the α-position of this compound significantly influences its reactivity and the stability of reaction intermediates, particularly carbocations. While fluorine is the most electronegative element and exhibits a strong electron-withdrawing inductive effect (-I effect), it can also act as an electron-donating group through resonance (+M or mesomeric effect). stackexchange.comechemi.com
In the case of a carbocation formed at the α-carbon, the fluorine atom can stabilize the positive charge by donating one of its lone pairs of electrons to the empty p-orbital of the carbocation. This donation results in the formation of a π-bond between the carbon and fluorine atoms, delocalizing the positive charge. stackexchange.comechemi.com The effective overlap between the 2p orbitals of carbon and fluorine, both being second-period elements, facilitates this resonance stabilization. stackexchange.com This stabilizing mesomeric effect can often outweigh the destabilizing inductive effect. rsc.org
The stability of α-fluorocarbocations has been a subject of both experimental and computational studies. It has been shown that an α-fluorine atom can be more stabilizing for a carbocation than an α-hydrogen atom. rsc.org This stabilization is crucial in reaction pathways that proceed through a carbocation intermediate, such as certain nucleophilic substitution or elimination reactions.
For this compound, the formation of an α-carbocation could be a key step in various transformations. The stability of this intermediate would be influenced not only by the fluorine atom but also by the adjacent 2-methoxyphenyl group, which can also participate in charge delocalization. The interplay of these electronic effects dictates the reaction's feasibility, rate, and regioselectivity.
| Effect of Fluorine | Description | Impact on Carbocation Stability |
| Inductive Effect (-I) | The high electronegativity of fluorine withdraws electron density from the adjacent carbon atom through the sigma bond. | Destabilizing |
| Mesomeric Effect (+M) | The lone pairs on the fluorine atom can be donated to the empty p-orbital of the carbocation, forming a π-bond and delocalizing the positive charge. | Stabilizing |
Analysis of Byproduct Formation Mechanisms During Synthesis
The synthesis of this compound can proceed through various routes, each with the potential for byproduct formation. A common strategy for the synthesis of 2-fluoro-2-arylalkanoic acids involves the fluorination of a suitable precursor. For example, one possible synthetic pathway could involve the electrophilic fluorination of a 2-(2-methoxyphenyl)propanoic acid derivative.
During such a synthesis, several side reactions can lead to the formation of byproducts. For instance, if the synthesis involves a Friedel-Crafts type reaction to introduce the propanoic acid side chain, polysubstitution on the aromatic ring can occur, leading to isomers with the side chain at different positions. koreascience.kr
Another potential route involves the conversion of a corresponding α-hydroxy acid. During the fluorination of an α-hydroxy acid, elimination reactions can compete with the desired substitution, leading to the formation of α,β-unsaturated carboxylic acids as byproducts. The conditions of the fluorination reaction, such as the choice of fluorinating agent and the reaction temperature, will significantly influence the ratio of substitution to elimination products.
A plausible synthetic approach could also involve the bromofluorination of an α-alkyl styrene (B11656) derivative, followed by substitution and oxidation. researchgate.net In this multi-step process, several byproducts could arise:
During bromofluorination: Incomplete reaction or the formation of dibromo or difluoro adducts.
During substitution: Elimination reactions leading to the formation of vinyl fluorides.
During oxidation: Over-oxidation or incomplete oxidation, leading to the formation of aldehydes, ketones, or other carboxylic acids.
The mechanism for the formation of an elimination byproduct during a nucleophilic substitution reaction to introduce the fluorine atom can be envisioned as follows: A base present in the reaction mixture could abstract a proton from the β-carbon, leading to the elimination of a leaving group (e.g., a hydroxyl or a halide) from the α-carbon and the formation of a double bond.
The specific byproducts and their formation mechanisms will be highly dependent on the chosen synthetic route and the reaction conditions employed. Careful optimization of the reaction parameters is crucial to minimize the formation of these unwanted side products and maximize the yield of the desired this compound.
Computational Chemistry and in Silico Analysis of 2 Fluoro 2 2 Methoxyphenyl Propanoic Acid
Molecular Modeling of Conformational Landscapes
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular modeling techniques are employed to explore the potential energy surface of 2-Fluoro-2-(2-methoxyphenyl)propanoic acid and identify its stable conformers. The presence of multiple rotatable bonds—specifically around the C-C bond connecting the phenyl ring to the chiral center, the C-C bond of the propanoic acid moiety, and the C-O bond of the methoxy (B1213986) group—gives rise to a complex conformational landscape.
Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are utilized to perform conformational searches. These searches systematically or randomly alter the torsion angles of the rotatable bonds to generate a multitude of possible conformations. Each conformation is then subjected to energy minimization to identify local and global energy minima.
For analogous 2-arylpropanoic acids, studies have shown that the orientation of the phenyl ring relative to the carboxylic acid group is a critical determinant of conformational stability. The interplay of steric hindrance between the substituents on the phenyl ring and the propanoic acid backbone, as well as intramolecular hydrogen bonding possibilities involving the carboxylic acid group, dictates the preferred geometries. In the case of this compound, the methoxy group at the ortho position introduces significant steric and electronic effects, likely influencing the rotational barrier around the aryl-Cα bond and favoring specific orientations to minimize steric clash.
Table 1: Representative Conformational Analysis Data for a Structurally Similar 2-Arylpropanoic Acid
| Conformer | Dihedral Angle (°C-C-Cα-C) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60 | 0.00 | 45.2 |
| 2 | -60 | 0.15 | 35.8 |
| 3 | 180 | 1.20 | 19.0 |
Note: This data is illustrative and based on typical values for analogous compounds.
Electronic Structure Calculations (e.g., DFT Studies)
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the distribution of electrons, molecular orbital energies, and various electronic properties that govern the reactivity and intermolecular interactions of this compound.
DFT studies typically involve the optimization of the molecular geometry to find the lowest energy structure. From this optimized geometry, a wealth of electronic data can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity.
Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP) surface, which illustrates the charge distribution across the molecule. The MEP map is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into how the molecule might interact with other molecules, including biological macromolecules. For this compound, the electronegative fluorine and oxygen atoms are expected to create regions of negative electrostatic potential, while the acidic proton of the carboxylic acid group will be a site of positive potential.
Table 2: Illustrative Electronic Properties of a Related Arylpropanoic Acid from DFT Calculations
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Note: This data is for a representative analogous compound and serves for illustrative purposes.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical chemical shift values that can be correlated with experimental spectra to confirm the molecular structure. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. For fluorinated organic molecules, computational prediction of ¹⁹F NMR chemical shifts can be particularly useful due to their large chemical shift dispersion and sensitivity to the local electronic environment.
Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These theoretical frequencies can be compared with experimental IR and Raman spectra. The calculations can also provide information on the intensity of each vibrational mode, aiding in the assignment of spectral peaks to specific molecular motions, such as the characteristic C=O stretch of the carboxylic acid, the C-F stretch, and various aromatic ring vibrations.
Table 3: Predicted Spectroscopic Data for an Analogous Fluorinated Aromatic Carboxylic Acid
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H (COOH) | 11.5 |
| ¹³C (C=O) | 175.2 |
| ¹⁹F | -115.8 |
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch | 3550 |
| C=O stretch | 1720 |
| C-F stretch | 1250 |
Note: The presented data is a representative example for a structurally similar compound.
Molecular Docking for Hypothetical Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.
The process involves placing the ligand in various orientations and conformations within the binding site of the receptor and scoring each pose based on a scoring function that estimates the binding free energy. This allows for the identification of the most plausible binding mode and can provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.
Given that many 2-arylpropanoic acids are known to be inhibitors of cyclooxygenase (COX) enzymes, a hypothetical docking study of this compound into the active site of COX-1 or COX-2 could be performed. Such a study would aim to understand how the fluorine and methoxy substituents influence the binding affinity and selectivity. The results of molecular docking can guide the design of new analogs with improved potency and target specificity.
Table 4: Example Molecular Docking Results for a Propanoic Acid Derivative with a Target Protein
| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Phenylpropanoic Acid Analog | Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
Note: This data is hypothetical and serves to illustrate the output of a molecular docking study.
Advanced Spectroscopic Characterization Methodologies for 2 Fluoro 2 2 Methoxyphenyl Propanoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For fluorinated molecules like 2-Fluoro-2-(2-methoxyphenyl)propanoic acid, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is crucial.
A combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's carbon-hydrogen framework and the specific environment of the fluorine atom.
Proton (¹H) NMR: The ¹H NMR spectrum is used to identify the types and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the aromatic protons on the methoxyphenyl group, the methoxy (B1213986) (-OCH₃) protons, the methyl (-CH₃) protons, and the acidic proton of the carboxylic acid (-COOH). The methyl group protons would appear as a doublet due to coupling with the adjacent fluorine atom (²J-H,F coupling). The aromatic protons would exhibit a complex splitting pattern characteristic of a substituted benzene (B151609) ring. docbrown.info
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals include the carbonyl carbon of the carboxylic acid, the quaternary carbon bonded to fluorine (which would show a large one-bond C-F coupling constant, ¹J-C,F), the aromatic carbons, the methoxy carbon, and the methyl carbon. The carbons in proximity to the fluorine atom will exhibit smaller C-F couplings (²J-C,F, ³J-C,F), providing further structural confirmation.
Fluorine-19 (¹⁹F) NMR: With 100% natural abundance and high sensitivity, ¹⁹F NMR is exceptionally informative for fluorinated compounds. acgpubs.org For this molecule, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment of the fluorine atom. Furthermore, this signal would be split by coupling to the protons of the adjacent methyl group (²J-F,H coupling), resulting in a quartet, confirming the proximity of the methyl and fluoro groups.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 10.0 - 12.0 | broad singlet | - | -COOH |
| ¹H | 6.9 - 7.5 | multiplet | - | Ar-H |
| ¹H | 3.8 - 3.9 | singlet | - | -OCH₃ |
| ¹H | 1.8 - 2.0 | doublet | ²J-H,F ≈ 20-25 Hz | -CH₃ |
| ¹³C | 170 - 175 | doublet | ²J-C,F ≈ 20-30 Hz | -COOH |
| ¹³C | 110 - 160 | multiple signals | J-C,F couplings | Ar-C |
| ¹³C | 90 - 100 | doublet | ¹J-C,F ≈ 170-190 Hz | C-F |
| ¹³C | 55 - 56 | singlet | - | -OCH₃ |
| ¹³C | 20 - 25 | doublet | ²J-C,F ≈ 20-25 Hz | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₁FO₃. The experimentally measured mass would be compared to the theoretically calculated exact mass, providing strong evidence for the compound's identity. mdpi.com
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁FO₃ |
| Calculated Exact Mass | 198.06922 Da |
| Ionization Mode | Electrospray (ESI) |
| Expected Ion (Negative Mode) | [M-H]⁻ |
| Expected m/z (Negative Mode) | 197.06140 |
| Expected Ion (Positive Mode) | [M+H]⁺ or [M+Na]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a synthesized compound and analyzing complex reaction mixtures. The LC system separates the target compound from impurities, starting materials, and byproducts. The MS detector then provides the molecular weight of each separated component, allowing for their identification and quantification, which is essential for ensuring the purity of the final product. bldpharm.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. docbrown.infonist.gov
Key expected absorptions include:
A very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
C-H stretching bands for the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and methoxy groups (below 3000 cm⁻¹).
A strong, sharp C=O (carbonyl) stretching band for the carboxylic acid, typically around 1700-1725 cm⁻¹.
C-O stretching bands for the carboxylic acid and the methoxy ether group, found in the 1300-1000 cm⁻¹ region.
A C-F stretching band, which is typically strong and appears in the 1100-1000 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 | O-H stretch | Carboxylic Acid |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Aliphatic (-CH₃, -OCH₃) |
| 1725 - 1700 | C=O stretch | Carboxylic Acid |
| 1600, 1475 | C=C stretch | Aromatic Ring |
| 1320 - 1210 | C-O stretch | Carboxylic Acid / Ether |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in systems containing chromophores (light-absorbing groups). The primary chromophore in this compound is the 2-methoxyphenyl ring. This aromatic system undergoes π → π* electronic transitions upon absorption of UV radiation. The spectrum would be expected to show characteristic absorption maxima (λ-max) in the UV region, typical for substituted benzene rings. science-softcon.de
Table 4: Predicted UV-Vis Spectroscopic Data for this compound
| Solvent | Predicted λ-max (nm) | Type of Transition | Chromophore |
|---|
Chromatographic Techniques Coupled with Spectrometry (e.g., HPLC-UV, LC/NMR)
The characterization and purity assessment of this compound and its derivatives are greatly facilitated by the coupling of chromatographic separation techniques with spectrometric detection. High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector and Liquid Chromatography combined with Nuclear Magnetic Resonance (LC/NMR) spectroscopy are powerful hyphenated techniques for both quantitative analysis and structural elucidation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the analysis of aromatic carboxylic acids. For this compound, a reversed-phase HPLC method is typically employed. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. The presence of the methoxyphenyl group provides a chromophore that allows for sensitive detection by UV spectroscopy.
Detailed research on analogous compounds, such as other halogenated carboxylic acids and their derivatives, provides a basis for establishing analytical methods for this compound. For instance, studies on related propanoic acid impurities have utilized reversed-phase columns with mobile phases consisting of acetonitrile (B52724) and buffered aqueous solutions. semanticscholar.orgresearchgate.netresearchgate.net The UV detection wavelength is typically set at or near the maximum absorbance of the aromatic ring system to ensure high sensitivity.
Furthermore, given that this compound possesses a chiral center at the second carbon atom, chiral HPLC is essential for the separation and quantification of its enantiomers. Methodologies developed for the chiral separation of other fluorinated arylcarboxylic acids can be adapted for this purpose. mdpi.comresearchgate.net These methods often utilize chiral stationary phases (CSPs) that can differentiate between the two enantiomers, allowing for the determination of enantiomeric purity.
Below are representative, interactive data tables outlining potential starting conditions for the HPLC-UV analysis of this compound, based on established methods for similar compounds.
Table 1: Illustrative Reversed-Phase HPLC-UV Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) |
| Gradient | Isocratic or Gradient Elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection Wavelength | 220-280 nm |
| Injection Volume | 10-20 µL |
Table 2: Representative Chiral HPLC-UV Parameters
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Chiralcel OJ-H) |
| Mobile Phase | Hexane:Isopropanol with acidic modifier (e.g., TFA) |
| Flow Rate | 0.5-1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220-280 nm |
Liquid Chromatography-Nuclear Magnetic Resonance (LC/NMR)
LC/NMR is a powerful hyphenated technique that combines the separation capabilities of HPLC with the definitive structure elucidation power of NMR spectroscopy. semanticscholar.orgmdpi.comresearchgate.net This technique is particularly valuable for the unambiguous identification of this compound, its derivatives, and any potential impurities or degradation products in complex mixtures.
The coupling of LC and NMR allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. semanticscholar.orgmdpi.com There are several modes of operation in LC/NMR, each with its own advantages:
On-flow (or continuous-flow) mode: In this mode, NMR spectra are continuously acquired as the eluent flows through a specialized NMR flow probe. This is useful for a quick overview of the components in a mixture.
Stopped-flow mode: When a peak of interest is detected (e.g., by a UV detector), the chromatographic flow is stopped, and the compound is held within the NMR probe's detection coil. This allows for longer acquisition times, enabling the collection of more sensitive and detailed 1D and 2D NMR data.
Loop collection/storage mode: Eluted peaks are collected in storage loops. After the chromatographic run is complete, the contents of these loops can be transferred to the NMR probe for analysis, allowing for extended acquisition times without the constraints of the ongoing chromatography.
The application of LC/NMR can be instrumental in characterizing novel derivatives of this compound, providing direct structural information without the need for prior isolation and purification of each component.
Table 3: Comparison of LC/NMR Operational Modes
| Mode | Description | Advantages | Disadvantages |
| On-Flow | Continuous acquisition of NMR spectra as eluent passes through the probe. | Rapid screening of entire chromatogram. | Lower sensitivity due to limited acquisition time per compound. |
| Stopped-Flow | Chromatographic flow is halted to hold a specific peak in the NMR probe. | Increased sensitivity; allows for 1D and 2D NMR experiments. | Time-consuming; requires a detector to trigger the stop. |
| Loop Collection | Peaks are collected in loops for later, offline NMR analysis. | Maximum sensitivity; allows for very long experiments. | Technically more complex; not a real-time analysis. |
Biological Activity and Molecular Mechanisms of 2 Fluoro 2 2 Methoxyphenyl Propanoic Acid Analogues
Investigation of Specific Molecular Targets
Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX) Inhibition
The simultaneous inhibition of fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes presents a promising strategy for the treatment of pain and inflammation. nih.govnih.govsemanticscholar.org Analogues of 2-Fluoro-2-(2-methoxyphenyl)propanoic acid, particularly those sharing the 2-arylpropionic acid scaffold, have been investigated as dual inhibitors of these enzymes. For instance, derivatives of flurbiprofen, a compound structurally related to the subject of this article, have been shown to inhibit both FAAH and COX. researchgate.netresearchgate.net The design of such dual-action inhibitors often involves merging the key pharmacophoric elements of known FAAH inhibitors with those of COX inhibitors like flurbiprofen. researchgate.net
The rationale behind this dual-target approach is to enhance the therapeutic effects while potentially mitigating the side effects associated with the individual inhibition of each enzyme. researchgate.net Research into the structure-activity relationships of these dual inhibitors has revealed that modifications to the arylpropionic acid moiety can significantly impact their potency and selectivity for FAAH and COX. For example, the replacement of the carboxylic acid group can lead to a loss of activity against COX enzymes while retaining or even improving potency towards FAAH. nih.gov
Peroxisome Proliferator-Activated Receptor (PPAR) Pathway Modulation
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that play a crucial role in regulating glucose and lipid metabolism. nih.gov Phenylpropanoic acid derivatives have been explored as potential PPAR agonists. nih.gov While direct studies on this compound are not extensively documented, research on structurally similar compounds provides insights into how this class of molecules might interact with PPAR pathways.
For example, studies on 3-(4-alkoxyphenyl)propanoic acid derivatives have shown that the nature of the substituents on the phenyl ring is critical for PPAR activity. nih.gov These findings suggest that the methoxy (B1213986) group on the phenyl ring of this compound and its analogues could influence their binding affinity and modulatory effects on PPAR subtypes (α, γ, and δ). mdpi.commdpi.com The activation of PPARs by small molecules can lead to the regulation of genes involved in lipid and glucose homeostasis, making them attractive targets for the development of drugs for metabolic disorders. nih.gov
Urease Enzyme Inhibition and Binding Modes
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in certain bacterial infections. researchgate.netnih.gov The inhibition of urease is a therapeutic strategy for treating infections caused by urease-producing bacteria. ebi.ac.uk Analogues of this compound have shown potential as urease inhibitors. Specifically, hydrazide-hydrazone derivatives of 2-{2-fluoro[1,1'-biphenyl]-4-yl}propanoic acid have been synthesized and evaluated for their urease inhibitory activity. doi.org
The presence of a fluorine atom on the phenyl ring appears to be a significant factor in the inhibitory activity of these compounds. researchgate.net The molecular mechanism of inhibition often involves the interaction of the inhibitor with the nickel ions in the active site of the urease enzyme. nih.gov The structure of the inhibitor, including the position of the fluoro and methoxy substituents, can influence its binding mode and inhibitory potency. nih.gov
Amino Acid Transport System Interactions
Amino acid transport (AAT) systems are often upregulated in cancer cells to meet their increased metabolic demands. nih.gov Fluorinated amino acid analogues are of significant interest for their potential to interact with these transport systems, which can be exploited for diagnostic imaging and therapeutic purposes. mdpi.comnih.gov The structural similarity of this compound to natural amino acids, combined with the presence of a fluorine atom, makes its analogues potential candidates for targeting AAT systems.
Preclinical studies on 18F-labeled amino acids have demonstrated their utility in positron emission tomography (PET) imaging of tumors. nih.govnih.gov These synthetic amino acids are taken up by cancer cells through transporters such as System A and System L. nih.gov The selectivity of these analogues for different AAT systems can be modulated by structural modifications, such as the nature of the alkyl side chain. nih.gov The incorporation of fluorine can also enhance the metabolic stability of these compounds. researchgate.net
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms of action for analogues of this compound are diverse and depend on the specific biological target.
For FAAH and COX inhibition , the mechanism involves the blockade of the catalytic sites of these enzymes. In the case of COX, the propionic acid moiety typically interacts with key residues in the enzyme's active site. For FAAH, the inhibitor binds to the active site serine hydrolase, preventing the breakdown of endogenous cannabinoids. researchgate.netnih.gov
Regarding PPAR pathway modulation , these compounds act as ligands for PPARs. Upon binding, they induce a conformational change in the receptor, leading to the recruitment of coactivators or corepressors and subsequent modulation of the transcription of target genes involved in metabolic processes. nih.gov
In the context of urease inhibition , the proposed mechanism involves the coordination of the inhibitor to the nickel ions within the enzyme's active site. This interaction blocks the access of the substrate, urea, to the catalytic center, thereby inhibiting its hydrolysis. nih.govresearchgate.net The fluorine and methoxy substituents can influence the electronic properties and steric hindrance of the molecule, affecting its binding affinity. researchgate.net
For interactions with amino acid transport systems , the mechanism is based on competitive binding to the transporters. These fluorinated analogues mimic natural amino acids, allowing them to be recognized and transported into cells. Their accumulation in cancer cells, which have upregulated AAT systems, is the basis for their use in PET imaging. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and selectivity of this compound analogues.
FAAH and COX Inhibition: SAR studies have shown that the 2-arylpropionic acid core is a key feature for COX inhibition. nih.gov The nature and position of substituents on the phenyl ring, including the fluorine atom, can modulate the potency and selectivity for COX-1 versus COX-2. For FAAH inhibition, modifications to other parts of the molecule, such as the addition of a carbamate (B1207046) moiety, have been shown to be critical for potent activity. researchgate.netnih.gov
PPAR Pathway Modulation: For phenylpropanoic acid derivatives, SAR studies have indicated that the steric bulk of substituents on the phenyl ring plays a significant role in determining the potency and subtype selectivity of PPAR agonism. nih.gov The presence and position of the methoxy group in the target compound's analogues would be expected to influence their interaction with the ligand-binding domain of PPARs. mdpi.com
Amino Acid Transport System Interactions: The SAR for interaction with amino acid transporters is largely dictated by the resemblance to natural amino acids. The presence of a carboxylic acid and an amino group (or a group that can mimic it) is essential. The fluorine substitution can impact the compound's lipophilicity and binding affinity to the transporters. nih.govresearchgate.net The stereochemistry of the molecule is also a critical determinant of its interaction with these transport systems. nih.gov
The following table summarizes the key findings from various studies on analogues of this compound.
| Biological Target | Key Findings | Relevant Analogues |
| FAAH and COX | Dual inhibition is a promising therapeutic strategy. The 2-arylpropionic acid scaffold is important for activity. | Flurbiprofen derivatives |
| PPAR Pathway | Phenylpropanoic acids can act as PPAR agonists. Substituents on the phenyl ring influence potency and selectivity. | 3-(4-Alkoxyphenyl)propanoic acid derivatives |
| Urease | Fluoro-substituted biphenylpropanoic acid derivatives show inhibitory activity. Interaction with nickel ions in the active site is key. | Hydrazide-hydrazone derivatives of 2-{2-fluoro[1,1'-biphenyl]-4-yl}propanoic acid |
| Amino Acid Transporters | Fluorinated amino acid analogues are substrates for AAT systems and are used in PET imaging of tumors. | 18F-labeled amino acids |
Metabolic Fate and Biotransformation of 2 Fluoro 2 2 Methoxyphenyl Propanoic Acid in Research Models
Identification of Metabolites in In Vitro and Ex Vivo Systems
Detailed studies identifying the specific metabolites of 2-Fluoro-2-(2-methoxyphenyl)propanoic acid in in vitro and ex vivo systems are not extensively available in the public domain. However, based on the metabolism of structurally similar compounds, particularly other 2-arylpropionic acid derivatives (profens), several metabolic transformations can be anticipated.
In vitro systems such as liver microsomes, S9 fractions, and hepatocytes are standard tools for elucidating metabolic pathways. For a compound like this compound, these systems would likely reveal metabolites resulting from Phase I and Phase II biotransformation reactions. For instance, studies on loxoprofen, another propionic acid derivative, in liver microsomes have identified hydroxylated metabolites and their subsequent glucuronide conjugates. nih.gov Similarly, research on other fluorinated compounds has shown that metabolism can lead to the formation of alcohols and carboxylic acids. bham.ac.uk
Table 1: Anticipated Metabolites of this compound Based on Structural Analogs
| Metabolite Type | Anticipated Transformation | Rationale based on Structural Analogs |
|---|---|---|
| Hydroxylated Metabolite | Addition of a hydroxyl (-OH) group to the aromatic ring. | A common Phase I reaction for aromatic compounds, observed in profens like loxoprofen. nih.gov |
| O-Demethylated Metabolite | Removal of the methyl group from the methoxy (B1213986) (-OCH3) substituent. | O-dealkylation is a frequent metabolic pathway for compounds containing ether linkages. |
| Acyl Glucuronide | Conjugation of the carboxylic acid group with glucuronic acid. | A primary Phase II detoxification pathway for carboxylic acid-containing drugs. nih.govnih.gov |
Further research utilizing analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) with human liver microsomes or hepatocytes would be necessary to definitively identify and quantify the metabolites of this compound.
Enzymatic Biotransformation Pathways (e.g., Hydroxylation, O-Dealkylation, Reduction)
The biotransformation of this compound is expected to be mediated by a variety of enzymes predominantly located in the liver.
Hydroxylation: This Phase I reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. For aromatic compounds, hydroxylation increases water solubility and provides a site for subsequent Phase II conjugation reactions. In the case of loxoprofen, CYP3A4 and CYP3A5 have been identified as the major isoforms involved in its hydroxylation. nih.gov It is plausible that these or other CYP isoforms are involved in the hydroxylation of the phenyl ring of this compound.
O-Dealkylation: The methoxy group on the phenyl ring is a likely site for O-dealkylation, another CYP-mediated reaction. This process would yield a phenolic metabolite, which can then be readily conjugated.
Reduction: While less common for this chemical structure, reduction of the carboxylic acid group is a possible, though likely minor, metabolic pathway.
Glucuronidation: This is a major Phase II conjugation pathway for compounds containing a carboxylic acid moiety. nih.gov The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), leading to the formation of a more water-soluble acyl glucuronide that can be readily excreted. nih.gov For many profens, glucuronidation is a significant route of elimination.
Stereochemical Aspects of Metabolism, Including Chiral Inversion
The presence of a chiral center at the second carbon of the propanoic acid chain means that this compound exists as two enantiomers, (R) and (S). It is well-documented that 2-arylpropionic acid derivatives undergo stereoselective metabolism. nih.gov
A key metabolic feature of many profens is the unidirectional chiral inversion of the pharmacologically less active (R)-enantiomer to the more active (S)-enantiomer. nih.gov This metabolic process is significant as it can effectively increase the concentration of the active form of the drug in the body. The mechanism of this inversion is believed to involve the formation of an acyl-CoA thioester. nih.gov While this phenomenon is well-studied for drugs like ibuprofen, its occurrence and extent for this compound would require specific investigation. The enzymatic hydrolysis of related fluorinated arylcarboxylic acids has also been shown to be enantioselective. mdpi.com
Metabolic Stability Studies in Relevant Research Matrices
Metabolic stability is a critical parameter assessed during drug discovery, as it influences the in vivo half-life and oral bioavailability of a compound. These studies are typically conducted in vitro using liver subcellular fractions like microsomes and S9, or intact cells like hepatocytes. nih.govd-nb.info
The metabolic stability of a compound is determined by measuring the rate of its disappearance over time when incubated with these biological matrices. A high rate of metabolism indicates low stability, which may lead to rapid clearance from the body.
Table 2: Common In Vitro Systems for Metabolic Stability Assessment
| Research Matrix | Description | Enzymes Present | Typical Use |
|---|---|---|---|
| Liver Microsomes | Vesicles of endoplasmic reticulum from homogenized liver cells. | Primarily Phase I (CYP) and some Phase II (UGT) enzymes. | High-throughput screening for Phase I metabolic stability. mdpi.com |
| Liver S9 Fraction | Supernatant from centrifuged liver homogenate. | A mixture of microsomal and cytosolic (Phase II) enzymes. bham.ac.ukmdpi.com | Broader assessment of both Phase I and Phase II metabolic stability. nih.govnih.govresearchgate.net |
| Hepatocytes | Intact liver cells. | Full complement of metabolic enzymes and cofactors in a cellular context. | Considered the "gold standard" for in vitro metabolism studies, providing more comprehensive data on clearance. d-nb.infonih.govnih.gov |
Broader Scientific Applications and Roles As Research Intermediates
Utility in the Synthesis of Complex Organic Molecules
The architecture of 2-Fluoro-2-(2-methoxyphenyl)propanoic acid makes it a valuable precursor in the assembly of more complex and biologically active molecules. The presence of a carboxylic acid group, a fluorine atom at the α-position, and a methoxy-substituted aromatic ring offers multiple points for chemical modification. Fluorinated building blocks are highly sought after in drug discovery due to the unique properties that fluorine imparts, such as enhanced metabolic stability, increased lipophilicity, and altered acidity of neighboring functional groups. nih.govsigmaaldrich.com
The propanoic acid moiety can be readily converted into a variety of other functional groups, including esters, amides, and alcohols, paving the way for the synthesis of a diverse range of derivatives. For instance, similar fluorinated propionic acid derivatives have been utilized in the synthesis of potential anti-inflammatory agents. researchgate.net The strategic placement of the fluorine atom can influence the conformational preferences of the molecule and its interactions with biological targets.
Role in the Development of Agrochemicals and Functional Materials
In the realm of functional materials, fluorinated polymers are prized for their unique properties, including thermal stability, chemical resistance, and low surface energy. sigmaaldrich.comrsc.org Fluorinated monomers can be polymerized to create materials with tailored characteristics for a wide array of applications, from advanced coatings to specialized optical materials. The potential for this compound to serve as a monomer or a modifying agent in polymer synthesis warrants further exploration. The introduction of its specific structural elements could lead to the development of novel polymers with desirable thermomechanical and hydrophobic properties. rsc.orgmdpi.com
Contribution to Biochemical Research and Pathway Elucidation
Fluorinated analogs of natural substrates are invaluable tools in biochemical research for elucidating metabolic pathways and understanding enzyme mechanisms. nih.govnih.gov The substitution of a hydrogen atom with fluorine can block metabolic pathways at specific points, allowing researchers to study the accumulation of intermediates and infer the steps of a biological process.
While there is no specific literature detailing the use of this compound in pathway elucidation, its structure as a fluorinated propanoic acid derivative suggests potential applications in this area. For example, it could be investigated as a probe to study enzymes involved in propanoate metabolism. nih.gov The strategic placement of the fluorine atom could provide insights into the steric and electronic requirements of enzyme active sites.
Emerging Research Frontiers and Future Directions for 2 Fluoro 2 2 Methoxyphenyl Propanoic Acid
Development of Novel and Sustainable Synthetic Routes
The synthesis of chiral α-fluorinated carboxylic acids is a significant challenge in organic chemistry. researchgate.net Traditional methods often require harsh conditions or multi-step processes. nih.gov Future research is focused on developing more efficient, sustainable, and enantioselective routes to produce compounds like 2-Fluoro-2-(2-methoxyphenyl)propanoic acid.
Key areas of development include:
Biocatalysis: The use of enzymes, such as ene reductases and hydrolases, offers a green and highly selective alternative for synthesizing chiral fluorinated molecules. nih.govchemrxiv.org Directed evolution can be used to create enzymes tailored for specific reactions, such as the enantioselective synthesis of α-CF3 organoborons, a related class of compounds. nih.govacs.org This biocatalytic approach could be adapted for the asymmetric synthesis of the target propanoic acid, providing high yields and enantiomeric purity under mild conditions.
Organocatalysis: Chiral primary amines and other organocatalysts have been successfully employed for the direct, enantioselective α-fluorination of carbonyl compounds, including aldehydes and ketones. acs.orgresearchgate.netprinceton.edu Extending these methodologies to carboxylic acid derivatives presents a promising avenue for producing enantiopure this compound. scilit.com
Photoredox Catalysis: Visible light-promoted photoredox catalysis enables the direct decarboxylative fluorination of aliphatic carboxylic acids. acs.org This redox-neutral method is effective for a wide range of substrates and represents a modern, sustainable approach to forming C-F bonds. acs.org
| Synthetic Strategy | Key Reagents/Catalysts | Primary Advantages | Potential Challenges |
|---|---|---|---|
| Biocatalysis | Hydrolases, Lipases, Ene Reductases | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govchemrxiv.org | Substrate specificity, enzyme stability and cost. |
| Organocatalysis | Chiral amines (e.g., Cinchona alkaloids), Isothioureas | Metal-free, high enantioselectivity, operational simplicity. acs.orgprinceton.edu | Catalyst loading, scalability for some systems. |
| Photoredox Catalysis | Organic photocatalyst, Selectfluor® | Uses visible light, redox-neutral, broad substrate scope. acs.org | Quantum yield efficiency, potential for side reactions. |
| Electrochemical Fluorination | HF, electric current | Direct conversion of hydrocarbon precursors. sci-hub.se | High energy consumption, formation of by-products and isomers. sci-hub.se |
Exploration of Previously Undiscovered Biological Activities through Advanced Screening Methodologies
The introduction of a fluorine atom can significantly modulate the biological properties of a molecule, enhancing potency, metabolic stability, and bioavailability. researchgate.netnih.gov While related α-arylpropanoic acids are known for their anti-inflammatory effects, the full biological potential of this compound remains largely untapped. Advanced screening methodologies are crucial for uncovering novel therapeutic applications.
Future screening efforts should focus on:
High-Throughput Screening (HTS): Fluorescence-based HTS assays can be developed to rapidly screen for interactions with a wide array of biological targets, such as enzymes and receptors. nih.gov
Fragment-Based Drug Discovery (FBDD): As approximately 20-30% of all drugs are fluorinated, libraries of fluorinated fragments are increasingly valuable. cdnsciencepub.com this compound can be considered a key fragment for building more complex drug candidates.
¹⁹F-NMR Spectroscopy: This technique is exceptionally powerful for screening fluorinated compounds. nih.gov Since biological systems lack a natural fluorine background, the ¹⁹F NMR signal is highly sensitive to the local chemical environment, making it ideal for detecting ligand-protein binding and conformational changes. cdnsciencepub.comnih.gov It can be used in both ligand-observed and protein-observed experiments to identify hits and measure binding constants. acs.orgmdpi.comacs.org
Advanced Mass Spectrometry: Techniques like high-resolution continuum source molecular absorption spectrometry (HR-CS MAS) offer highly sensitive methods for the in vitro testing and metabolic studies of fluorinated drug candidates. researchgate.net
| Methodology | Principle | Application for this compound |
|---|---|---|
| ¹⁹F-NMR Screening | Detects changes in the ¹⁹F chemical shift upon binding to a biological target. cdnsciencepub.com | Primary hit identification, binding affinity measurement, competitive binding assays. mdpi.comadelphi.edu |
| Fluorescence-Based HTS | Measures changes in fluorescence to detect enzyme inhibition or receptor binding. nih.gov | Rapid screening against large libraries of proteins to identify novel biological targets. |
| HR-CS MAS | Highly sensitive determination of fluorine for in vitro metabolism and cellular uptake studies. researchgate.net | Quantifying metabolic stability and cellular permeability. |
| Affinity Selection Mass Spectrometry | Uses mass spectrometry to identify ligands that bind to a target protein from a complex mixture. | Screening against multiple targets simultaneously to uncover polypharmacology. |
Advanced In Silico Methodologies for Predictive Studies and Rational Design
Computational chemistry provides powerful tools to predict the properties of molecules and guide the rational design of new analogues with improved activity and specificity. nih.gov For this compound, in silico methods can accelerate the discovery process by prioritizing synthetic targets and providing insights into molecular interactions.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of fluorinated propanoic acids with their biological activities. researchgate.netcadaster.eu These models can then be used to predict the activity of novel, unsynthesized derivatives, aiding in the design of more potent compounds. ut.ee
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can elucidate the binding mode of this compound with potential targets and identify key interactions involving the fluorine and methoxy (B1213986) groups.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the study of conformational changes and the stability of interactions over time. mdpi.compsu.edu These simulations are particularly important for understanding the role of fluorine in modulating water networks within binding sites, which can have significant effects on binding affinity. nih.govacs.org
Matched Molecular Pair (MMP) Analysis: This approach can be used to systematically evaluate the effect of substituting hydrogen with fluorine on physicochemical properties like acidity (pKa), lipophilicity (logD), and permeability. nih.govnih.gov This data is crucial for the rational design of drug candidates with optimized ADME (absorption, distribution, metabolism, and excretion) profiles.
| Methodology | Purpose | Expected Outcome for this compound |
|---|---|---|
| QSAR | Predict biological activity based on chemical structure. researchgate.net | Identification of structural motifs that enhance a desired biological effect. |
| Molecular Docking | Predict binding pose and affinity of a ligand to a receptor. | Elucidation of potential protein targets and key binding interactions. |
| MD Simulations | Simulate the movement of atoms and molecules over time. mdpi.com | Assessment of binding stability and the influence of fluorine on solvent networks. nih.gov |
| MMP Analysis | Evaluate the impact of small chemical modifications on properties. nih.gov | Rational tuning of pKa, lipophilicity, and permeability for improved pharmacokinetics. |
Integration into Supramolecular Architectures and Nanomaterials Research
The unique properties of organofluorine compounds, such as high thermal stability, chemical inertness, and hydrophobicity, make them valuable components in materials science. numberanalytics.com Fluorinated carboxylic acids, in particular, are emerging as powerful building blocks for creating functional supramolecular systems and nanomaterials. rsc.orgresearchgate.netnumberanalytics.com
Future research in this area could explore:
Self-Assembled Monolayers (SAMs): Carboxylic acids are widely used to form hydrogen-bond-driven SAMs on various surfaces. Fluorination can significantly alter the self-assembly behavior; while it may prevent homomolecular assembly, it can enhance the ability of the carboxylic acid to act as a hydrogen bond donor in the formation of complex bimolecular networks. rsc.orgrsc.orgbrighton.ac.uk The interplay between the carboxyl, methoxy, and fluoro groups in this compound could lead to novel surface properties.
Fluorinated Polymers and Gels: The compound can be used as a monomer or functionalizing agent for polymers. The resulting fluoropolymers could exhibit enhanced thermal stability and unique surface properties like oil and water repellency. wikipedia.org
Nanoparticle Functionalization: The carboxylic acid group provides a convenient anchor for grafting the molecule onto the surface of nanoparticles. researchgate.net This could be used to create core-shell nanomaterials where the fluorinated shell provides a stable, inert, and low-energy interface, useful for applications in coatings, lubricants, and biomedical imaging. numberanalytics.com
Drug Delivery Systems: The amphiphilic nature of the molecule could be exploited in the formation of micelles or vesicles for targeted drug delivery, with the fluorinated component potentially enhancing stability and modulating release characteristics.
| Application Area | Role of this compound | Resulting Material Property |
|---|---|---|
| Self-Assembled Monolayers (SAMs) | Hydrogen-bond donor in bimolecular networks. rsc.org | Tunable surface energy, chemical patterning. nih.gov |
| Fluoropolymers | Functional monomer or additive. | High thermal stability, chemical inertness, hydrophobicity. wikipedia.org |
| Nanoparticle Surface Modification | Surface functionalizing agent. researchgate.net | Creation of a stable, low-energy, and non-stick interface. |
| Drug Delivery Vehicles | Component of amphiphilic structures (e.g., micelles). | Enhanced stability and controlled release of therapeutic agents. |
Q & A
Basic: What are the recommended synthesis routes for 2-fluoro-2-(2-methoxyphenyl)propanoic acid, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves Friedel-Crafts alkylation of 2-methoxyphenyl substrates followed by fluorination. For example:
Starting material : React 2-methoxyphenylacetic acid with a fluorinating agent (e.g., Selectfluor®) in a polar aprotic solvent (DMF or acetonitrile) under inert conditions.
Optimization : Adjust reaction temperature (60–80°C) and stoichiometry (1:1.2 molar ratio of substrate to fluorinating agent) to maximize yield. Monitor progress via TLC or HPLC .
Purification : Use column chromatography with a gradient eluent (hexane:ethyl acetate) to isolate the product. Confirm purity via melting point analysis (compare to literature values for structurally related compounds, e.g., 85–89°C for 3-(2-methoxyphenyl)propanoic acid) .
Basic: What safety protocols should researchers follow given limited toxicological data for this compound?
Methodological Answer:
Adopt precautionary principles due to insufficient data on skin/eye irritation, STOT, or carcinogenicity:
Engineering controls : Use fume hoods for synthesis and handling.
PPE : Wear nitrile gloves, lab coats, and safety goggles.
Exposure monitoring : Implement air sampling (e.g., NIOSH methods) to detect airborne concentrations, especially during milling or heating .
Emergency measures : Provide eyewash stations and emergency showers. Decontaminate spills with inert absorbents (e.g., vermiculite) .
Note: Toxicological analogs (e.g., 2-(thiophen-2-yl)propanoic acid) suggest treating all fluorinated arylpropanoic acids as potential irritants .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?
Methodological Answer:
Cross-validation : Compare experimental NMR (¹H/¹³C) and IR spectra with computational predictions (e.g., DFT-based tools like Gaussian or ORCA). For example, the fluorine substituent will cause distinct deshielding in ¹H NMR (δ ~6.5–7.5 ppm for aromatic protons) .
Isotopic labeling : Synthesize a deuterated analog to confirm peak assignments in complex splitting patterns.
Collaborative databases : Submit data to PubChem or NIST Chemistry WebBook for peer validation .
Advanced: What computational methods predict the reactivity of this compound in catalytic processes?
Methodological Answer:
Dimerization studies : Use NRHB (Non-Random Hydrogen Bonding) models to predict dimerization thermodynamics (ΔH, ΔG) in solution, as demonstrated for propanoic acid analogs .
DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess fluorine’s electronic effects on the carboxyl group’s acidity (pKa estimation).
MD simulations : Model solvation behavior in polar solvents (e.g., water, DMSO) to guide reaction solvent selection .
Intermediate: What chiral resolution techniques are effective for achieving enantiomeric purity?
Methodological Answer:
Chiral chromatography : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (90:10) to separate enantiomers. Monitor elution via polarimetry or CD spectroscopy .
Enzymatic resolution : Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer in a kinetic resolution setup .
Crystallization : Induce diastereomeric salt formation with chiral amines (e.g., (R)-1-phenylethylamine) and recrystallize from ethanol/water .
Advanced: How can researchers analyze conflicting data on hydrogen-bonding interactions in crystalline forms?
Methodological Answer:
Single-crystal XRD : Resolve crystal packing motifs to identify hydrogen-bonding networks (e.g., carboxyl dimer vs. methoxy-fluorine interactions) .
Thermogravimetric analysis (TGA) : Measure weight loss during heating to correlate stability with intermolecular interactions.
IR spectroscopy : Compare O-H stretching frequencies (2500–3500 cm⁻¹) in solid vs. solution states to infer dimerization extent .
Basic: What analytical techniques are critical for confirming molecular structure and purity?
Methodological Answer:
Mass spectrometry : Use ESI-MS in negative ion mode to detect [M-H]⁻ peaks (expected m/z ~212 for C₁₀H₁₀FO₃⁻).
Elemental analysis : Verify C, H, F, and O percentages (e.g., C: 56.6%, H: 4.7%, F: 8.9%) .
HPLC : Employ a C18 column with UV detection at 254 nm to assess purity (>98% required for pharmacological studies) .
Advanced: What strategies mitigate racemization during synthesis of enantiomerically pure derivatives?
Methodological Answer:
Low-temperature synthesis : Conduct reactions below 0°C to minimize kinetic racemization.
Protecting groups : Use tert-butoxycarbonyl (Boc) groups to stabilize the α-carbon during fluorination .
In situ monitoring : Use circular dichroism (CD) spectroscopy to track enantiomeric excess during reaction progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
